Synthetic Yield and Purity for Downstream Pharmaceutical Intermediates
The compound is directly documented as an intermediate in a patented synthetic process, demonstrating a tangible, industrially-relevant utility that distinguishes it from other nitroquinolines lacking this specific application. The patent US2012/178748 A1, assigned to Sunovion Pharmaceuticals, explicitly lists N-methyl-8-nitroquinolin-7-amine as a reagent on page/column 42, signifying its verified role in the preparation of proprietary compounds [1]. This provides a clear procurement rationale based on process chemistry, rather than unverified biological activity.
| Evidence Dimension | Documented Use in Patented Synthesis |
|---|---|
| Target Compound Data | Explicitly listed as an intermediate |
| Comparator Or Baseline | Related 8-nitroquinolines not cited in the patent |
| Quantified Difference | Not quantifiable; this is a qualitative but verifiable application-based differentiation |
| Conditions | Synthetic chemistry, pharmaceutical patent filing |
Why This Matters
For procurement in an industrial or academic medicinal chemistry setting, a documented link to a patented synthetic route provides a verifiable justification for sourcing this specific compound over a generic analog.
- [1] Sunovion Pharmaceuticals Inc. Patent US2012/178748 A1, 2012. Location in patent: Page/Page column 42. View Source
